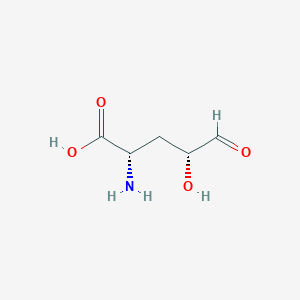
L-4-Hydroxyglutamate semialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-4-Hydroxyglutamic semialdehyde, also known as (4r)-4-hydroxy-5-oxo-L-norvaline, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-4-Hydroxyglutamic semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-4-hydroxyglutamic semialdehyde is primarily located in the mitochondria. L-4-Hydroxyglutamic semialdehyde exists in all eukaryotes, ranging from yeast to humans. In humans, L-4-hydroxyglutamic semialdehyde is involved in the arginine and proline metabolism pathway. L-4-Hydroxyglutamic semialdehyde is also involved in several metabolic disorders, some of which include the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, the prolinemia type II pathway, the hyperprolinemia type II pathway, and the hyperornithinemia with gyrate atrophy (hoga) pathway.
L-4-hydroxyglutamic semialdehyde is a glutamic semialdehyde that is L-glutamic 5-semialdehyde substituted by a hydroxy group at position 4. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite and a human metabolite. It derives from a L-glutamic 5-semialdehyde. It is a tautomer of a L-4-hydroxyglutamate semialdehyde zwitterion.
Applications De Recherche Scientifique
Biochemical Role and Metabolism
L-4-Hydroxyglutamate semialdehyde, also known as (4R)-4-hydroxy-5-oxo-L-norvaline, is classified as an L-alpha-amino acid. It participates in several enzymatic reactions within the human body, particularly in the metabolism of amino acids. The compound can be biosynthesized from 4-hydroxy-L-glutamic acid through the action of specific enzymes such as proline dehydrogenase 1 and Delta-1-pyrroline-5-carboxylate dehydrogenase .
Metabolic Pathways
The metabolic pathways involving this compound include:
- Arginine and Proline Metabolism : It is a key intermediate in the biosynthesis of arginine and proline, which are vital for various physiological functions .
- Amino Acid Metabolism Disorders : Abnormalities in amino acid metabolism, including those involving this compound, have been linked to metabolic disorders such as hyperornithinemia with gyrate atrophy .
Clinical Implications
This compound has been studied for its implications in various clinical conditions:
Hyperornithinemia with Gyrate Atrophy
This metabolic disorder is characterized by elevated levels of ornithine due to deficiencies in the enzyme that converts this compound to other metabolites. The accumulation of this compound can lead to retinal degeneration and other complications .
Liver Injury Models
Research has shown that this compound levels are significantly altered in models of liver injury. For instance, studies indicate that this compound may serve as a potential biomarker for liver damage caused by agents like D-galactosamine and lipopolysaccharides (LPS). In experimental settings, treatments that modulate its levels have demonstrated protective effects against liver injury .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
Antioxidant Properties
In vitro studies suggest that L-alpha-amino acids, including this compound, can consume free radicals, thus exhibiting potential antioxidant properties. This characteristic may be beneficial in mitigating oxidative stress-related damage in liver tissues .
Modulation of Gut Microbiota
Recent findings indicate that this compound may influence gut microbiota composition, which is crucial for overall metabolic health. In animal models, alterations in its levels were associated with changes in microbial populations that could affect metabolic pathways linked to liver function .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1 |
Clé InChI |
XCXUZPXOFFRGGP-DMTCNVIQSA-N |
SMILES |
C(C(C=O)O)C(C(=O)O)N |
SMILES isomérique |
C([C@H](C=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(C(C=O)O)C(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















